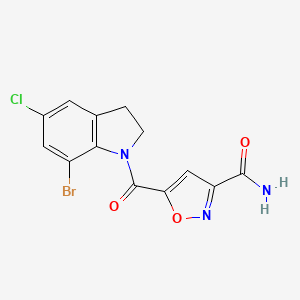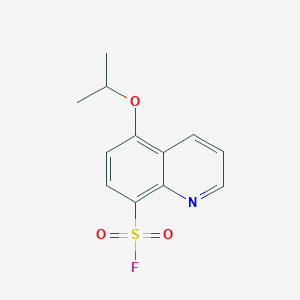![molecular formula C10H13F3N2O2 B7450677 N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450677.png)
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide, also known as TFP, is a chemical compound that has been of great interest in scientific research due to its unique properties. TFP is a synthetic compound that is used in various laboratory experiments to study its effects on biochemical and physiological processes.
作用机制
The mechanism of action of N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is not fully understood, but it is believed to involve the interaction of this compound with the ion channel protein. This compound is thought to bind to a specific site on the ion channel protein, causing a conformational change that alters the activity of the channel. This modulation of ion channel activity can lead to changes in cellular excitability and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in laboratory experiments. In addition to its effects on ion channels, this compound has been shown to modulate the activity of enzymes, such as phospholipase C and protein kinase C. This compound has also been shown to affect the release of neurotransmitters, such as dopamine and acetylcholine. These effects on biochemical and physiological processes make this compound a valuable tool for studying the underlying mechanisms of various diseases and disorders.
实验室实验的优点和局限性
One of the main advantages of using N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide in laboratory experiments is its specificity for ion channels. This compound has been shown to have a high affinity for certain types of ion channels, making it a valuable tool for studying their activity. However, one of the limitations of using this compound is its potential for off-target effects. This compound has been shown to interact with other proteins besides ion channels, which can complicate the interpretation of experimental results.
未来方向
There are several future directions for research on N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide. One area of interest is the development of new compounds based on the structure of this compound that have improved specificity and potency for ion channels. Another area of interest is the study of this compound in animal models of disease, such as epilepsy and chronic pain. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on biochemical and physiological processes.
合成方法
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide is synthesized using a multistep process that involves the reaction of cyclopropylamine with ethyl acrylate, followed by the addition of trifluoromethyl ketone. The resulting product is then purified using column chromatography to yield this compound. This synthesis method has been optimized to obtain high yields of this compound with high purity.
科学研究应用
N-(2-{[1-(trifluoromethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide has been used extensively in scientific research to study its effects on various biological processes. One of the main applications of this compound is in the study of ion channels, which are proteins that regulate the flow of ions across cell membranes. This compound has been shown to modulate the activity of several types of ion channels, including voltage-gated potassium channels, calcium-activated potassium channels, and transient receptor potential channels.
属性
IUPAC Name |
3-(prop-2-enoylamino)-N-[1-(trifluoromethyl)cyclopropyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O2/c1-2-7(16)14-6-3-8(17)15-9(4-5-9)10(11,12)13/h2H,1,3-6H2,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJYYGPXUSOZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC(=O)NC1(CC1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[1-(4-Fluoro-2-methylphenyl)pyrazol-3-yl]amino]pyrrolidin-2-one](/img/structure/B7450624.png)
![Methyl 2-methyl-4-[(5-methyl-1-pyridin-2-ylpyrazole-4-carbonyl)amino]benzoate](/img/structure/B7450640.png)
![1'-[1-(Prop-2-enoyl)piperidine-4-carbonyl]-3,4-dihydrospiro[1-benzopyran-2,3'-piperidin]-4-one](/img/structure/B7450648.png)
![N-ethyl-N-[2-oxo-2-(2,2,3,3-tetramethylbutylamino)ethyl]prop-2-enamide](/img/structure/B7450664.png)

![2-[1-[3-(3-Cyanophenoxy)propyl]piperidin-4-yl]-2-hydroxyacetamide](/img/structure/B7450687.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B7450695.png)

![N-[1-(4-chloro-2-cyanophenyl)pyrazol-3-yl]-2-(4-fluorophenyl)-2-methylpropanamide](/img/structure/B7450705.png)
![(3R,5R)-5-[(dimethylamino)methyl]-1-[6-[2-(6-fluoro-1H-benzimidazol-2-yl)ethylamino]pyrimidin-4-yl]pyrrolidin-3-ol](/img/structure/B7450716.png)

![N-ethyl-N-({[3-methoxy-4-(trifluoromethyl)phenyl]carbamoyl}methyl)prop-2-enamide](/img/structure/B7450724.png)
![N-(imidazo[1,2-a]pyridin-7-ylmethyl)-3-pyrrolidin-1-ylazepane-1-carboxamide;hydrochloride](/img/structure/B7450733.png)
